Antibacterial agent 34
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Overview
Description
Antibacterial agent 34 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in various applications due to its potent antibacterial properties and relatively low toxicity to human cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 34 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often starts with the preparation of a core structure, followed by functionalization to introduce specific antibacterial groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 34 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Antibacterial agent 34 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Investigated for its effects on bacterial cell walls and membranes, as well as its interactions with bacterial enzymes.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial agent 34 involves targeting specific bacterial processes. It may inhibit bacterial cell wall synthesis, disrupt membrane integrity, or interfere with protein synthesis. The compound binds to molecular targets such as enzymes or ribosomal subunits, leading to the inhibition of essential bacterial functions and ultimately causing bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds also inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Penicillins: These antibiotics inhibit bacterial cell wall synthesis, leading to cell lysis.
Tetracyclines: These compounds inhibit protein synthesis by binding to the bacterial ribosome.
Uniqueness
Antibacterial agent 34 is unique in its specific molecular structure and mechanism of action, which may offer advantages over other antibacterial agents in terms of efficacy and reduced resistance development. Its ability to target multiple bacterial processes simultaneously makes it a versatile and potent antibacterial agent.
Properties
Molecular Formula |
C13H19N5O6S |
---|---|
Molecular Weight |
373.39 g/mol |
IUPAC Name |
[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)12-16-15-11(23-12)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1 |
InChI Key |
XWPOCWHEQTTXMA-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
Origin of Product |
United States |
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